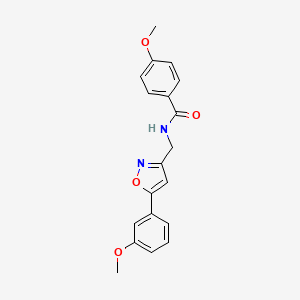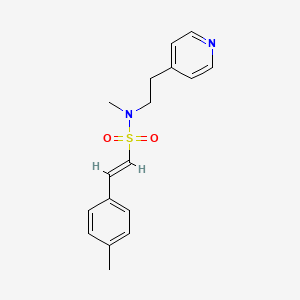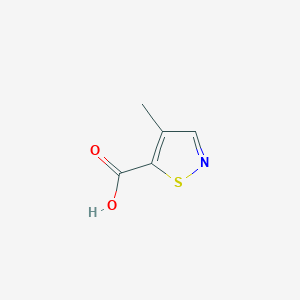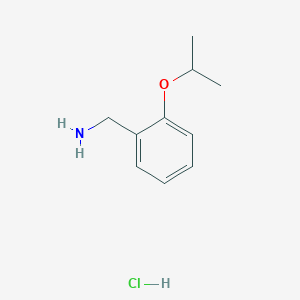
4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-methoxy-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzamide”, isoxazole derivatives have been synthesized through various methods, including 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and condensation of hydroxylamine with β-diketones .Applications De Recherche Scientifique
Alzheimer's Disease Research
One notable application of a structurally similar compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, involves its potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has shown significant promise in decreasing the level of phosphorylation and aggregation of tau proteins, offering neuroprotective activity and ameliorating impaired learning and memory in Alzheimer's disease models. This research suggests the potential for developing treatments targeting Alzheimer’s disease using similar compounds (Hsueh-Yun Lee et al., 2018).
Antimicrobial and Analgesic Agents
Another research focused on the synthesis of novel compounds derived from visnagenone and khellinone, which showed significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory properties. These findings highlight the compound's potential as a basis for developing new therapeutic agents with antimicrobial and analgesic activities (A. Abu‐Hashem et al., 2020).
Antidiabetic Agents
In the realm of diabetes treatment, derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, like KRP-297, have been identified as promising antidiabetic agents. These compounds have been prepared as part of the search for new treatments for diabetes mellitus, demonstrating the versatility of benzamide derivatives in medicinal chemistry applications (M. Nomura et al., 1999).
Anticancer Research
Research into the synthesis and cytotoxicity of novel 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, has revealed their potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This area of study demonstrates the ongoing exploration of benzamide derivatives and related compounds in the search for effective cancer treatments (Ashraf S. Hassan et al., 2014).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by isoxazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 4-methoxy-N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}benzamide may also interact with multiple targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 20423 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also have potent effects .
Propriétés
IUPAC Name |
4-methoxy-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-6-13(7-9-16)19(22)20-12-15-11-18(25-21-15)14-4-3-5-17(10-14)24-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNPFBCLWJZRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)

![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

![Methyl (3S)-2-acetyl-1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2847169.png)

![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)
![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)

![1-(2-Methoxyphenyl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea](/img/structure/B2847182.png)

